Endothall
Overview
Description
Sodium norcantharidin is a synthetic derivative of cantharidin, a compound originally isolated from the blister beetle. It is known for its potential anticancer properties and is used in various scientific research applications. Sodium norcantharidin is a demethylated form of cantharidin, which enhances its solubility and reduces its toxicity compared to the parent compound .
Mechanism of Action
Target of Action
Endothall primarily targets protein phosphatase 2A (PP2A) . PP2A is a major serine/threonine phosphatase in cells and plays a crucial role in many cellular processes, including cell growth, division, and development .
Mode of Action
This compound acts as a selective contact herbicide . It inhibits protein synthesis and retards lipid metabolism . According to some studies, this compound lowers messenger ribonucleic acid (mRNA) levels, affecting protein synthesis .
Biochemical Pathways
This compound affects several biochemical pathways in plants. It inhibits protein synthesis and lipid metabolism, leading to disruption of cellular processes . It also inhibits the activity of PP2A, a key enzyme involved in many cellular processes .
Pharmacokinetics
This compound exhibits a relatively short persistence time in the aquatic environment, usually undergoing complete degradation by microbial action in 30-60 days . Very little information exists regarding the pharmacokinetics of this compound in mammals .
Result of Action
The action of this compound results in cellular breakdown of plants within 2-5 days . Symptoms of plant damage, including defoliation and brown, shriveled tissues, become apparent within a week of herbicide application . In animal studies, this compound toxicity ranges from dermal and eye irritation, respiratory failure, and hemorrhaging of the gastrointestinal tract upon exposure to high concentrations for a short period of time to effects on the liver and kidney upon longer-term exposure .
Action Environment
The efficacy and stability of this compound are influenced by environmental factors. For instance, degradation of this compound begins after a lag phase of 5-11 days and is almost complete by 14 days . Onset of degradation occurs 2-4 days sooner when the microbial population is previously exposed to this compound . The presence and characteristics of sediment are of key importance in the degradation of this compound in an aquatic environment .
Biochemical Analysis
Biochemical Properties
Endothall interacts with various enzymes and proteins in biochemical reactions. It is often used in the control of aquatic weeds and algae
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium norcantharidin is synthesized from cantharidin through a demethylation process. The synthesis involves the following steps:
Demethylation of Cantharidin: Cantharidin is treated with a strong base, such as sodium hydroxide, to remove the methyl groups, resulting in norcantharidin.
Formation of Sodium Salt: Norcantharidin is then reacted with sodium hydroxide to form sodium norcantharidin.
Industrial Production Methods: The industrial production of sodium norcantharidin follows similar steps but on a larger scale. The process involves:
Bulk Demethylation: Large quantities of cantharidin are demethylated using sodium hydroxide.
Purification: The resulting norcantharidin is purified through crystallization or other purification techniques.
Conversion to Sodium Salt: The purified norcantharidin is then converted to its sodium salt form by reacting with sodium hydroxide.
Chemical Reactions Analysis
Types of Reactions: Sodium norcantharidin undergoes various chemical reactions, including:
Oxidation: Sodium norcantharidin can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: Sodium norcantharidin can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of sodium norcantharidin .
Scientific Research Applications
Sodium norcantharidin has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds.
Biology: Sodium norcantharidin is studied for its effects on cellular processes, including cell proliferation and apoptosis.
Medicine: It is investigated for its potential anticancer properties and is used in preclinical and clinical studies for cancer treatment.
Industry: Sodium norcantharidin is used in the development of pharmaceuticals and other chemical products
Comparison with Similar Compounds
Cantharidin: The parent compound from which sodium norcantharidin is derived. It is more toxic and less soluble than sodium norcantharidin.
Disodium Cantharidinate: Another derivative of cantharidin with similar properties but different solubility and toxicity profiles.
Sodium Demethylcantharidate: A related compound with similar anticancer properties but different chemical structure.
Uniqueness of Sodium Norcantharidin: Sodium norcantharidin is unique due to its enhanced solubility and reduced toxicity compared to cantharidin. It retains the anticancer properties of cantharidin while minimizing the adverse effects, making it a more suitable candidate for therapeutic applications .
Properties
IUPAC Name |
disodium;7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O5.2Na/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h3-6H,1-2H2,(H,9,10)(H,11,12);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHVZWWRFMCBAZ-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8Na2O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1041899 | |
Record name | Disodium endothal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow granular powder with an odor like meat; [Scientific Protein Laboratories MSDS] | |
Record name | Pancrelipase | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/16360 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
53608-75-6, 129-67-9 | |
Record name | Pancrelipase | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Disodium endothal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1041899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Pancrelipase | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.309 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Endothal-sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.510 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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